Dibromoisocyanuric acid

Descripción general

Descripción

Synthesis Analysis

Dibromoisocyanuric acid can be synthesized from isocyanuric acid through a reaction with lithium hydroxide (LiOH) and bromine (Br2) in water. The process involves stirring the mixture to dissolve the bromine, followed by cooling in a refrigerator for 24 hours. The product is then collected by filtration, washed with ice-cold bromine water, and dried in vacuo over potassium hydroxide (KOH) and phosphorus pentoxide (P2O5), resulting in an 88% yield. This synthesis method highlights the compound's accessibility for laboratory and industrial purposes (Virgil, 2001).

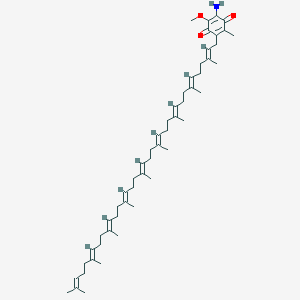

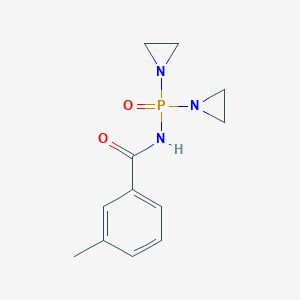

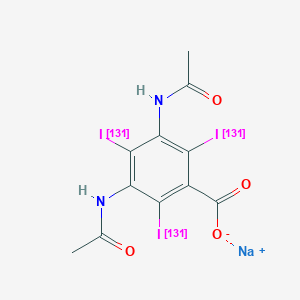

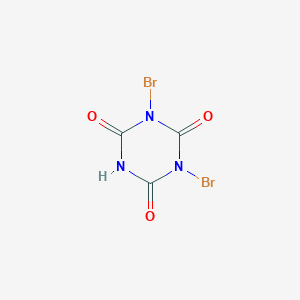

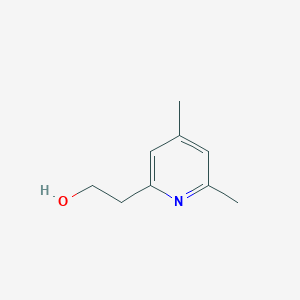

Molecular Structure Analysis

This compound is characterized by the presence of bromine atoms which significantly influence its chemical reactivity. The molecular structure, represented by the molecular weight (MW) of 286.87 and the chemical formula C3HBr2N3O3, is crucial for understanding its reactivity and interaction with other chemical species. The structure of this compound allows for electrophilic bromination reactions, making it a powerful brominating agent for organic synthesis (Virgil, 2001).

Chemical Reactions and Properties

This compound is highly effective in the electrophilic bromination of aromatic compounds, oximes, and other substrates. Its reactivity is attributed to the highly positive character of the bromine atoms in its structure, making it superior to other N-bromo compounds in bromination reactions. The compound's ability to undergo diverse reactions, including interactions with alkali ions (salt formation) and tertiary nitrogen compounds (complex formation), underscores its versatility in organic chemistry (Gottardi, 1977).

Physical Properties Analysis

The physical properties of this compound, such as its solubility in dichloromethane (CH2Cl2) and sulfuric acid (H2SO4), are important for its application in various chemical processes. It is an irritating solid, and precautions should be taken to avoid inhalation of the powder or contact with skin. Proper storage conditions include refrigeration and protection from light and moisture to prevent decomposition (Virgil, 2001).

Chemical Properties Analysis

The chemical behavior of this compound is significantly influenced by its bromine content, which enables it to act as a powerful brominating agent. Its chemical reactivity includes the ability to participate in oxidation reactions, the formation of β-bromoethers, p-bromoacetates, and bromohydrins with high regioselectivity and good yields. These properties make this compound a valuable reagent in organic synthesis, offering an efficient pathway for the introduction of bromine into organic molecules (Almeida, Esteves, & Mattos, 2006).

Aplicaciones Científicas De Investigación

Brominating Agent in Organic Chemistry : DBI is a highly effective brominating agent, superior to other N-bromo compounds due to the highly positive character of the bromine. It's used for the bromination of various organic compounds including aromatic compounds, oximes, and more. This use is highlighted in multiple studies, emphasizing DBI's role in organic synthesis and chemical reactions (Gottardi, 1977) (Virgil, 2001) (Rosevear & Wilshire, 1977).

Disinfectant Properties : DBI has been found to have strong bactericidal properties. It is effective against Staphylococcus aureus and is considered for applications in hand disinfection and other sanitation practices (Gottardi & Puritscher, 1976).

Sporocidal Action : DBI exhibits sporocidal action, meaning it can effectively kill bacterial spores. This property makes it a potential candidate for use in disinfecting agents, especially in healthcare settings (Wartusch & Gottardi, 1979).

Application in Chemical Synthesis : DBI is used in the bromination of benzopyrones, influencing the structural formation of various chemical compounds. Its role in facilitating specific chemical transformations is significant in organic synthesis (Ellis & Thomas, 1973).

Role in Oxidative Reactions : DBI is employed as an oxidant in different chemical reactions, including the oxidation of 1,2-diols to α-hydroxyketones. This application is pivotal in the field of green chemistry due to its efficiency and safety (William, Kuriyama & Onomura, 2013).

Catalytic Applications : DBI has been utilized in silver-catalyzed decarboxylative bromination of aliphatic carboxylic acids, showcasing its versatility in catalytic processes (Tan et al., 2017).

Mecanismo De Acción

Target of Action

Dibromoisocyanuric acid (DBI) is primarily used as a brominating agent in synthetic chemistry . It targets organic substrates, particularly those that are electron-deficient, such as nitrobenzene . The bromine atoms in DBI interact with these substrates, facilitating various chemical transformations.

Mode of Action

DBI acts by introducing bromine atoms to the rings of electron-deficient aromatics . This bromination process is a fundamental transformation in organic chemistry and is crucial for the development of modern coupling reactions . DBI’s brominating ability is higher than other existing brominating reagents, such as N-Bromosuccinimide (NBS) .

Biochemical Pathways

It’s known that dbi plays a significant role in synthetic chemistry, particularly in the bromination of organic molecules . Bromination is a key step in many synthetic pathways, leading to the production of a wide range of compounds, including pharmaceuticals and materials for industrial applications .

Result of Action

The primary result of DBI’s action is the bromination of organic substrates . This can lead to significant changes in the chemical structure and properties of the substrates, enabling the synthesis of a wide range of brominated compounds. These compounds can have various applications, from pharmaceuticals to materials science .

Action Environment

The efficacy and stability of DBI can be influenced by various environmental factors. For instance, DBI is typically stored under inert gas at low temperatures (2-8°C) to maintain its stability . Additionally, DBI’s reactivity can be affected by the presence of other substances in the reaction environment. For example, the use of concentrated sulfuric acid as a solvent can enhance the bromination process .

Safety and Hazards

DBI is classified as an oxidizing solid (Category 2), acute toxicity oral (Category 4), skin corrosion (Category 1B), serious eye damage (Category 1), short-term (acute) aquatic hazard (Category 1), and long-term (chronic) aquatic hazard (Category 1) . It may intensify fire, is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

DBI is extremely important in chemistry due to its roles in organic synthesis as a starting compound . The development of modern coupling reactions has greatly increased the demand for brominating compounds as starting materials . Therefore, the use of DBI in bromination becomes very attractive and consistent with green chemistry principles .

Propiedades

IUPAC Name |

1,3-dibromo-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBCEKAWSILOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)N(C(=O)N1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164717 | |

| Record name | Dibromoisocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15114-43-9 | |

| Record name | Dibromoisocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015114439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromoisocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-1,3,5-triazinane-2,4,6-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)